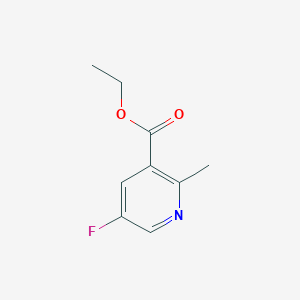

Ethyl 5-fluoro-2-methylnicotinate

Description

Structure

3D Structure

Properties

CAS No. |

1196151-57-1 |

|---|---|

Molecular Formula |

C9H10FNO2 |

Molecular Weight |

183.18 g/mol |

IUPAC Name |

ethyl 5-fluoro-2-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C9H10FNO2/c1-3-13-9(12)8-4-7(10)5-11-6(8)2/h4-5H,3H2,1-2H3 |

InChI Key |

IJHZJCKHCJFRMA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)F)C |

Origin of Product |

United States |

Chemical Reactivity and Transformations of Ethyl 5 Fluoro 2 Methylnicotinate

Reactions at the Ester Moiety

The ethyl ester group of ethyl 5-fluoro-2-methylnicotinate is susceptible to reactions typical of carboxylic acid esters. The most common transformation is hydrolysis, which can be achieved under either acidic or basic conditions to yield 5-fluoro-2-methylnicotinic acid. This reaction is fundamental for converting the ester into a carboxylic acid, which can then be used in further synthetic steps, such as amide bond formation.

Another important reaction at the ester moiety is transesterification. In the presence of an alcohol and a suitable catalyst (acid or base), the ethyl group can be exchanged for a different alkyl or aryl group. This allows for the modification of the ester functionality to suit the requirements of a particular synthetic target, potentially altering the solubility, reactivity, or other physicochemical properties of the molecule.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the fluoro and ethyl nicotinate (B505614) substituents. However, under forcing conditions, electrophilic attack can occur, with the position of substitution being influenced by the directing effects of the existing groups.

Conversely, the pyridine ring is activated towards nucleophilic aromatic substitution (NAS), a reaction pathway that is favorable for electron-poor aromatic systems. masterorganicchemistry.comyoutube.com The presence of the electron-withdrawing fluoro group and the ester functionality enhances the electrophilicity of the ring, making it susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com In NAS reactions, a nucleophile attacks the carbon atom bearing a leaving group, in this case, the fluorine atom. masterorganicchemistry.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, before the leaving group is expelled to restore aromaticity. youtube.comlibretexts.org The electron-withdrawing groups, particularly when positioned ortho or para to the leaving group, stabilize this intermediate, thereby facilitating the reaction. youtube.comlibretexts.org

Transformations Involving the Fluoro Substituent

The fluoro group at the C-5 position is a key reactive site for nucleophilic aromatic substitution. Due to its high electronegativity, it activates the ring for nucleophilic attack and can serve as a leaving group in these reactions. masterorganicchemistry.com Various nucleophiles, including amines, alkoxides, and thiolates, can displace the fluoride (B91410) ion to introduce a wide range of functional groups at this position. This reactivity is a powerful tool for the structural diversification of the pyridine core.

The general mechanism for this transformation is an addition-elimination process. libretexts.org The nucleophile adds to the carbon atom attached to the fluorine, breaking the aromaticity of the ring and forming a negatively charged intermediate (Meisenheimer complex). youtube.comlibretexts.org The aromaticity is then restored by the elimination of the fluoride ion.

Derivatization for Library Synthesis

The chemical versatility of this compound makes it an excellent scaffold for the synthesis of compound libraries for drug discovery and other applications.

The ethyl nicotinate moiety can be readily converted into a diverse array of amides. This is typically achieved by first hydrolyzing the ester to the corresponding carboxylic acid, 5-fluoro-2-methylnicotinic acid. The resulting acid can then be coupled with a wide variety of primary and secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amides. This approach allows for the systematic exploration of the chemical space around this part of the molecule.

Alternatively, direct aminolysis of the ethyl ester can be performed, although this often requires harsh conditions or specific catalysts.

The pyridine ring of this compound offers multiple sites for further functionalization, enabling the creation of diverse compound libraries.

C-5 Position: As discussed previously, the fluoro group at C-5 is readily displaced by various nucleophiles, providing a primary route for diversification at this position. masterorganicchemistry.comlibretexts.org

C-6 and C-4 Positions: While direct functionalization at these positions can be challenging, modern cross-coupling methodologies can be employed. For instance, after conversion of the fluoro group, it might be possible to introduce other functionalities through directed ortho-metalation or other C-H activation strategies, although this is highly dependent on the specific substrate and reaction conditions.

C-2 Methyl Group: The methyl group at the C-2 position can also be a site for derivatization. For example, it can potentially undergo condensation reactions or be functionalized through radical-based transformations.

The combination of reactions at the ester, the fluoro substituent, and various positions on the pyridine ring allows for the generation of a vast number of structurally diverse molecules from a single, readily available starting material.

Advanced Spectroscopic Characterization and Analysis

Theoretical Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. When coupled with computational methods, it becomes a powerful tool for structural elucidation.

Computational Prediction of Vibrational Modes and Band Assignments

Theoretical calculations, typically employing density functional theory (DFT), are instrumental in predicting the vibrational frequencies of Ethyl 5-fluoro-2-methylnicotinate. These calculations model the molecule's geometry and electronic structure to determine its normal modes of vibration. Each calculated mode corresponds to a specific type of bond stretching, bending, or torsional motion within the molecule.

The predicted vibrational spectrum allows for the assignment of experimentally observed bands in the FT-IR and FT-Raman spectra to these specific molecular motions. For this compound, key vibrational modes would include the C-F stretching frequency, the various C-H stretching and bending modes of the methyl and ethyl groups, the characteristic ring vibrations of the pyridine (B92270) core, and the C=O and C-O stretching vibrations of the ethyl ester group.

Correlation with Experimental Data for Structural Elucidation

The comparison between the theoretically predicted vibrational spectrum and the experimentally obtained FT-IR and FT-Raman spectra is crucial for confirming the molecular structure. A high degree of correlation between the calculated and observed frequencies and intensities provides strong evidence for the correctness of the proposed structure.

Discrepancies between the theoretical and experimental data can often be accounted for by the fact that calculations are typically performed for a single molecule in the gas phase, while experimental spectra are often recorded on solid or liquid samples where intermolecular interactions can influence vibrational frequencies. Scaling factors are commonly applied to the calculated frequencies to improve the agreement with experimental results. The presence and position of characteristic bands, such as the strong absorption due to the C=O stretch in the FT-IR spectrum and the characteristic ring breathing modes in the Raman spectrum, serve as key diagnostic markers for the presence of the respective functional groups and the pyridine ring in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. For a compound like this compound, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom.

¹H NMR Analysis of Pyridine Proton Signals and Substituent Effects

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine ring and the ethyl and methyl substituents. The chemical shifts of the pyridine protons are influenced by the electron-withdrawing nature of the fluorine atom and the ester group, as well as the electron-donating effect of the methyl group.

The fluorine atom at the 5-position will likely cause a downfield shift for the adjacent proton at the 6-position and the proton at the 4-position, due to its deshielding effect. Furthermore, spin-spin coupling between the fluorine and the adjacent protons (³J(H,F)) and across the ring (⁴J(H,F)) would result in characteristic splitting patterns for these signals, providing definitive evidence for the position of the fluorine substituent. The protons of the ethyl group will appear as a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group, with their chemical shifts being influenced by the adjacent ester functionality. The methyl group on the pyridine ring will appear as a singlet.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. libretexts.org Each unique carbon atom in this compound will give rise to a distinct signal. libretexts.org The chemical shifts of the carbon atoms in the pyridine ring are significantly affected by the substituents. libretexts.org The carbon atom bonded to the fluorine (C-5) will exhibit a large C-F coupling constant, which is a key diagnostic feature. The carbonyl carbon of the ester group will appear at a characteristic downfield chemical shift. libretexts.org The carbon atoms of the ethyl and methyl groups will have chemical shifts in the typical aliphatic region. libretexts.org By analyzing the chemical shifts and C-F coupling patterns, the complete carbon skeleton and the positions of the substituents can be unequivocally confirmed. libretexts.org

| Carbon Atom | Expected Chemical Shift Range (ppm) | Key Features |

| Carbonyl (C=O) | 160-170 | Downfield shift |

| Pyridine Ring Carbons | 120-160 | Influenced by F, -CH₃, and -COOEt substituents; C-5 shows C-F coupling |

| Methylene (-CH₂-) | 60-70 | |

| Methyl (-CH₃) of Ethyl Group | 10-20 | |

| Methyl (-CH₃) on Ring | 15-25 |

Electronic Absorption Spectroscopy (UV-Vis) and Time-Dependent Density Functional Theory (TD-DFT) Analysis

UV-Visible spectroscopy probes the electronic transitions within a molecule. By absorbing light in the ultraviolet or visible region, electrons are promoted from lower energy molecular orbitals to higher energy ones.

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic pyridine ring and the carbonyl group of the ester. The position and intensity of these absorption maxima are influenced by the substituents on the pyridine ring.

Computational and Theoretical Investigations of Ethyl 5 Fluoro 2 Methylnicotinate

Quantum Chemical Studies (Density Functional Theory - DFT)

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used to predict molecular properties and has been applied to understand the characteristics of ethyl 5-fluoro-2-methylnicotinate.

Molecular Geometry Optimization and Structural Parameters

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (the one with the lowest energy) is determined. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation. DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly used for this purpose. materialsciencejournal.org The optimized geometry reveals a planar pyridine (B92270) ring, with the ethyl ester and methyl groups attached. The fluorine atom, being highly electronegative, influences the geometry and electronic distribution of the pyridine ring.

Below is a table of predicted structural parameters for the optimized geometry of this compound.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-F | ~1.35 Å |

| C-N (pyridine) | ~1.34 Å | |

| C=O | ~1.21 Å | |

| C-O (ester) | ~1.36 Å | |

| Bond Angle | F-C-C | ~118° |

| C-N-C (pyridine) | ~117° | |

| O=C-O (ester) | ~124° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecular fragments as determined by DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. materialsciencejournal.org

| Orbital | Predicted Energy |

| HOMO | ~ -6.8 eV |

| LUMO | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 5.3 eV |

Note: These energy values are illustrative and are based on typical DFT calculations for similar organic molecules.

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays different colors to represent varying electrostatic potentials. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.netresearchgate.net

In the MEP map of this compound, the most negative potential is expected to be located around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, due to the lone pairs of electrons on these atoms. The fluorine atom, despite its high electronegativity, will also contribute to a region of negative potential. The most positive potential is likely to be found on the hydrogen atoms of the methyl and ethyl groups, as well as on the carbon atom of the carbonyl group.

Reactivity and Selectivity Prediction

Computational methods can also predict the reactivity and selectivity of chemical reactions involving this compound.

Fukui Function and Local Reactivity Descriptors

The Fukui function is a local reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule. It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of where a nucleophilic or electrophilic attack is most likely to occur.

For this compound, the Fukui function would likely indicate that the carbon atoms of the pyridine ring are susceptible to both nucleophilic and electrophilic attack, with the exact site depending on the nature of the attacking species. The carbonyl carbon of the ester group would be a primary site for nucleophilic attack.

Atoms-in-Molecules (AIM) and Electron Localization Function (ELF) Studies

The Atoms-in-Molecules (AIM) theory, developed by Richard Bader, analyzes the electron density to partition a molecule into atomic basins. This allows for the characterization of chemical bonds as either shared (covalent) or closed-shell (ionic or van der Waals) interactions. The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron pair in a given region of a molecule.

An AIM and ELF analysis of this compound would provide a detailed picture of the bonding within the molecule. It would characterize the covalent nature of the C-C, C-H, C-N, C-O, and C-F bonds. The analysis would also reveal the localization of lone pairs on the nitrogen, oxygen, and fluorine atoms, which is consistent with the predictions from MEP analysis.

Noncovalent Interaction (NCI) Plot Analysis

There are no specific Noncovalent Interaction (NCI) plot analyses for this compound found in the current body of scientific literature. This type of analysis is a valuable tool for visualizing and understanding weak interactions, such as hydrogen bonds and van der Waals forces, which are crucial in determining the supramolecular chemistry and crystal packing of a compound. A hypothetical NCI plot analysis would reveal the nature and strength of these interactions within the molecular structure of this compound, but such a study has yet to be published.

Nonlinear Optical (NLO) Properties

Detailed research findings on the Nonlinear Optical (NLO) properties of this compound are not available. The study of NLO properties is significant for the development of new materials for optoelectronic applications. Theoretical calculations, often performed using DFT methods, can predict hyperpolarizabilities and other NLO parameters. Without specific studies on this compound, its potential as an NLO material remains unexplored from a computational standpoint.

Solvation Effects and Continuum Models (e.g., IEFPCM)

There is a lack of published data concerning the use of solvation models like the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) to study this compound. These models are critical for understanding how a solvent influences the geometry, electronic properties, and reactivity of a molecule. An IEFPCM study would provide valuable information on the behavior of this compound in different solvent environments, but this research has not been reported.

Molecular Dynamics (MD) Simulations and Conformational Analysis

Specific molecular dynamics (MD) simulations and detailed conformational analyses for this compound are not described in the scientific literature. MD simulations offer a way to study the dynamic behavior of a molecule over time, providing insights into its conformational flexibility and intermolecular interactions in a simulated environment. A conformational analysis would identify the most stable three-dimensional arrangements of the molecule. The absence of such studies means that the dynamic and conformational landscape of this compound is yet to be computationally characterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.